Nitroxoline, chemically known as 8-hydroxy-5-nitroquinoline, is a synthetic compound with a long history of use as an antimicrobial agent. [] First introduced in 1962, it has been predominantly utilized for treating urinary tract infections, particularly those caused by gram-negative bacteria like Escherichia coli. [] Nitroxoline's antimicrobial properties are attributed to its ability to chelate divalent metal cations like Zn2+ and Fe2+, disrupting the biofilm matrix of various bacterial species. [] Recent research has revealed a broader spectrum of activity against fungi, Mycoplasma, Ureaplasma, and Trichomonas, revitalizing interest in this compound. [] Furthermore, promising anticancer activities of nitroxoline have been discovered, opening new avenues for its application in oncology research. []
Nitroxoline is derived from quinoline, a bicyclic compound that forms the backbone of many alkaloids and pharmaceuticals. It is classified under the category of nitro compounds and quinolines, specifically as an antibiotic agent. Its mechanism of action involves inhibiting bacterial growth, making it valuable in clinical settings.
The synthesis of nitroxoline can be achieved through various methods. One efficient approach involves the one-pot reaction of 8-bromoquinoline with nitro groups under specific catalytic conditions. For instance, using palladium acetate as a catalyst in combination with potassium phosphate in N-methylpyrrolidone solvent at elevated temperatures has proven effective for producing nitroxoline derivatives with high yields .
Another notable method emphasizes a more environmentally friendly synthesis route that minimizes hazardous waste while maintaining high efficiency . The process typically involves:
The molecular structure of nitroxoline consists of a quinoline ring with hydroxyl and nitro substituents at the 8 and 5 positions, respectively. This configuration is crucial for its biological activity.
Nitroxoline participates in various chemical reactions that are essential for its pharmacological activity. Key reactions include:
These reactions are critical for developing new derivatives with enhanced efficacy or reduced side effects.
Nitroxoline exerts its antibacterial effects primarily through two mechanisms:
Research indicates that nitroxoline's interaction with metal ions enhances its ability to inhibit bacterial growth . The binding affinity to calcium ions has been quantified using isothermal titration calorimetry, revealing significant thermodynamic parameters that contribute to its action .
These properties are crucial for understanding how nitroxoline behaves in biological systems and its formulation into pharmaceutical products.
Nitroxoline is primarily utilized in medical applications as an antibiotic for treating urinary tract infections caused by susceptible bacteria. Its effectiveness against resistant strains has led to renewed interest in its use in combination therapies . Moreover, ongoing research explores potential applications in oncology due to its ability to induce apoptosis in cancer cells through mechanisms similar to those observed in bacterial inhibition .
Nitroxoline was first developed in the 1960s as an antibacterial agent, gaining widespread adoption across European, Asian, and African markets for urinary tract infections (UTIs). Its clinical utility stemmed from favorable pharmacokinetics: rapid absorption, high urinary excretion (reaching concentrations up to 200 mg/L), and prolonged urinary retention. These properties ensured effective eradication of common uropathogens like Escherichia coli and Staphylococcus aureus, with MIC₉₀ values of 4 mg/L and 8 mg/L, respectively. Unlike systemic antibiotics, nitroxoline’s site-specific accumulation minimized ecological disturbance to gut microbiota while maintaining therapeutic efficacy against biofilm-embedded pathogens [1] [3] [6].
The compound experienced a renaissance in the early 2000s when high-throughput screening identified it as a potent inhibitor of angiogenesis. Among 175,000 compounds evaluated, nitroxoline emerged as a top candidate for methionine aminopeptidase-2 (MetAP2) inhibition—an enzyme critical for endothelial cell proliferation. Subsequent studies validated its broad-spectrum anticancer activity, showing nanomolar to micromolar IC₅₀ values against bladder (T24 IC₅₀: 1.68 µM), renal (KCC853 IC₅₀: 2.96 µM), and glioma (U87 IC₅₀: 50 µg/mL) cell lines. This activity arises from multimodal mechanisms: induction of caspase-3-mediated apoptosis, suppression of matrix metalloproteinases, and cell-cycle arrest at G₀/G₁ phase [1] [3] [5].
Table 1: Key Clinical Development Milestones for Nitroxoline
Year | Development Phase | Indication Focus | Key Findings |
---|---|---|---|
1960s | Initial Approval | Urinary Tract Infections | Rapid urinary excretion with effective bactericidal concentrations achieved |
2008 | Preclinical Repurposing | Angiogenesis Inhibition | Identified as potent MetAP2 inhibitor via high-throughput screening |
2014 | In Vivo Oncology Models | Glioblastoma | 80 mg/kg/day reduced tumor growth in PTEN/KRAS glioma models by 50% |
2016 | Phase II Initiation (China) | Non-Muscle Invasive Bladder Cancer | CTR20131716 trial approval based on orthotopic mouse model efficacy |
2024 | Phase III (APL-1202) | NMIBC Combination Therapy | Completed Phase II neoadjuvant trial with tislelizumab (pCR: 41% combination) |
2025 | Orphan Drug Development | Neurofibromatosis Type 1 | HealNet AI-driven repurposing for plexiform neurofibromas (Phase I/II ongoing) |
Nitroxoline’s molecular architecture consists of a bicyclic quinoline core with two critical substituents: a nitro group (-NO₂) at the C5 position and a hydroxyl group (-OH) at C8. This arrangement creates a stable crystalline solid (melting point: 181–183°C) with pH-dependent solubility behavior. The compound exhibits limited aqueous solubility (2.73 mg/mL) but enhanced dissolution in alkaline environments where the phenolic hydroxyl deprotonates. Its partition coefficient (logP: 1.99) reflects moderate lipophilicity, facilitating cellular membrane penetration while avoiding excessive tissue accumulation [3] [6].
Table 2: Physicochemical Profile of Nitroxoline
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₉H₆N₂O₃ | Confirmed by elemental analysis |
Molecular Weight | 190.16 g/mol | Mass spectrometry |
Melting Point | 181–183°C | USP monograph standard |
Aqueous Solubility (25°C) | 2.73 mg/mL | pH 7.0; increases at alkaline pH |
Partition Coefficient (logP) | 1.99 | Calculated; experimental consensus: 1.77–2.1 |
pKa | pKa₁: 2.55 (pyridinium), pKa₂: 6.89 (phenolic) | Predicted using ADMET modeling |
Crystal Form | Light yellow to brown powder | Hygroscopic; requires desiccant storage |
The molecule’s bioactivity stems from three interconnected mechanisms:
Metabolic transformation occurs primarily via hepatic glucuronidation and sulfation, producing nitroxoline sulfate—a metabolite retaining antiproliferative activity against bladder cancer cells. This property enhances nitroxoline’s suitability for urological malignancies, as metabolites concentrate in urine [1] [3].
Nitroxoline’s regulatory landscape reflects its dual identity as a legacy antimicrobial and a novel oncology candidate. Originally approved for UTIs in >30 countries, it faced discontinuation in Western Europe during the 1970s due to cataractogenicity observed in rat models—though human toxicity remained unconfirmed. It persists in several pharmacopeias, including Russia and China, as an uncomplicated UTI therapeutic. The Chinese market supplies multiple generic formulations (e.g., 250 mg tablets), with Jiangsu Asieris Pharmaceuticals leading modern development [3] [4] [6].
Oncology-focused regulatory advancements include:
The global market is projected to grow at 8.2% CAGR through 2029, driven by oncology repurposing. Regional manufacturing dominance is shifting toward Asia, where 62% of current active pharmaceutical ingredient (API) suppliers operate. However, nitrosamine impurity controls (per ICH M7(R2)) present regulatory hurdles; FDA-mandated testing for N-nitroso derivatives requires stringent sub-ppm quantification in finished products [4] [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: